molecular formula C11H9NO2S2 B2592661 (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one CAS No. 81154-16-7

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B2592661
CAS RN: 81154-16-7
M. Wt: 251.32
InChI Key: ORGCJYCWFZQEFX-RMKNXTFCSA-N
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Description

“(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 81154-16-7. It has a molecular weight of 251.33 and its IUPAC name is (5E)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Specifically, two complexes—Cu(II) and Ni(II)—with the ligand N-(4-methoxybenzylidene) isonicotinohydrazide were synthesized. These complexes demonstrated promising in vitro antibacterial activity against human pathogens such as gram-negative Escherichia coli (E. coli) and gram-positive Bacillus cereus (B. cereus) strains . The coordination of metals with N and O atoms in the ligand contributes to their enhanced antimicrobial properties.

Metal-Based Drug Development

Schiff base metal complexes, including those formed with our compound, have garnered attention as potential metal-based drugs. These complexes offer opportunities for altering metal-centered electronic factors, enhancing stability, and solubility. Researchers explore their effectiveness against a wide range of organisms, including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Mycobacteria, Plasmopora viticola, and Trychophyton gypseum .

Analytical Chemistry Applications

Hydrazones, like our compound, find applications in analytical chemistry due to their coordinative capability and physiological activity. Researchers investigate their use as ligands, sensors, and reagents in various analytical techniques .

Coordination Chemistry Studies

The compound’s coordination behavior with metal ions has been studied. The synthesized complexes exhibit neutral octahedral geometry, emphasizing the importance of N and O coordination in their structure .

Crystallography and Structural Studies

Researchers have characterized novel zinc(II) complexes containing 4-methoxybenzylidene moieties. These complexes were analyzed using infrared spectroscopy and single-crystal X-ray diffraction, providing insights into their crystal structures and coordination modes .

Safety and Hazards

The compound carries a warning signal. The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, but the exact nature of these hazards is not specified in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGCJYCWFZQEFX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

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